molecular formula C8H11NO4S B2803978 Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate CAS No. 2445791-39-7

Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate

Cat. No.: B2803978
CAS No.: 2445791-39-7
M. Wt: 217.24
InChI Key: WXZFJTUFCJZQEC-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate is a chemical compound with a unique structure that includes a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate typically involves the reaction of ethyl bromoacetate with thiomorpholine-3,5-dione under basic conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, and requires a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3,5-dioxopiperidin-2-yl)acetate: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

    Ethyl 2-(3,5-dioxoazepan-2-yl)acetate: Contains an azepane ring.

Uniqueness

Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-2-13-7(11)3-5-8(12)9-6(10)4-14-5/h5H,2-4H2,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZFJTUFCJZQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NC(=O)CS1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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